molecular formula C8H14O4 B046319 (E)-Ethyl 4,4-dimethoxybut-2-enoate CAS No. 114736-25-3

(E)-Ethyl 4,4-dimethoxybut-2-enoate

Cat. No. B046319
Key on ui cas rn: 114736-25-3
M. Wt: 174.19 g/mol
InChI Key: SIRJFJKWVNTUKV-AATRIKPKSA-N
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Patent
US08058425B2

Procedure details

Add ethyl 4,4-dimethoxybut-2-enoate (2.0 g, 11.48 mmol) and p-toluenesulfonic acid (catalytic) to 4:1 acetonitrile:water. Reflux for 1 hour and add 2-aminopyridine (1.08 g, 11.48 mmol). Reflux for 1 hour, dilute with ethyl acetate, and wash saturated aqueous sodium bicarbonate followed by saturated aqueous sodium chloride. Concentrate under reduced pressure to provide the desired compound as a brown oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH:4]=[CH:5][C:6]([O:8][CH2:9][CH3:10])=[O:7].C1(C)C=CC(S(O)(=O)=O)=CC=1.C(#N)C.[NH2:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][N:29]=1>C(OCC)(=O)C.O>[N:27]1[CH:3]=[C:4]([CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[N:29]2[CH:30]=[CH:31][CH:32]=[CH:33][C:28]=12

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC(C=CC(=O)OCC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
1.08 g
Type
reactant
Smiles
NC1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Reflux for 1 hour
Duration
1 h
WASH
Type
WASH
Details
wash saturated aqueous sodium bicarbonate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N=1C=C(N2C1C=CC=C2)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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